molecular formula C14H18BrF3N2 B8126096 1-(3-Bromo-5-trifluoromethyl-benzyl)-4-ethyl-piperazine

1-(3-Bromo-5-trifluoromethyl-benzyl)-4-ethyl-piperazine

Cat. No.: B8126096
M. Wt: 351.20 g/mol
InChI Key: GNXCZLSWRFAHQG-UHFFFAOYSA-N
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Description

1-(3-Bromo-5-trifluoromethyl-benzyl)-4-ethyl-piperazine is a chemical compound characterized by the presence of a bromine atom, a trifluoromethyl group, and a piperazine ring

Preparation Methods

The synthesis of 1-(3-Bromo-5-trifluoromethyl-benzyl)-4-ethyl-piperazine typically involves multiple steps, starting with the preparation of the benzyl bromide derivative. The synthetic route may include:

    Trifluoromethylation: The addition of a trifluoromethyl group to the benzyl ring.

    Piperazine Formation: The reaction of the brominated and trifluoromethylated benzyl derivative with piperazine under specific conditions to form the final product.

Industrial production methods often involve optimizing these steps to achieve high yields and purity. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure the desired product is obtained efficiently.

Chemical Reactions Analysis

1-(3-Bromo-5-trifluoromethyl-benzyl)-4-ethyl-piperazine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

    Coupling Reactions: The trifluoromethyl group can participate in coupling reactions, forming new carbon-carbon bonds.

Common reagents used in these reactions include nucleophiles like amines and thiols, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-Bromo-5-trifluoromethyl-benzyl)-4-ethyl-piperazine has several scientific research applications:

    Pharmaceuticals: It is used as an intermediate in the synthesis of various drugs, particularly those targeting the central nervous system.

    Agrochemicals: The compound is utilized in the development of pesticides and herbicides due to its biological activity.

    Materials Science: It is explored for its potential use in the creation of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(3-Bromo-5-trifluoromethyl-benzyl)-4-ethyl-piperazine involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups contribute to its binding affinity and selectivity towards these targets. The compound may modulate biological pathways by interacting with enzymes, receptors, or other proteins, leading to its observed effects.

Comparison with Similar Compounds

1-(3-Bromo-5-trifluoromethyl-benzyl)-4-ethyl-piperazine can be compared with other similar compounds such as:

  • 1-(3-Bromo-5-trifluoromethyl-benzyl)-4-fluoro-piperidine
  • 1-(3-Bromo-5-trifluoromethylbenzyl)-3,3-difluoropyrrolidine

These compounds share structural similarities but differ in their specific substituents and ring structures. The presence of different functional groups can significantly impact their chemical reactivity, biological activity, and potential applications. The unique combination of bromine, trifluoromethyl, and piperazine in this compound distinguishes it from these related compounds.

Properties

IUPAC Name

1-[[3-bromo-5-(trifluoromethyl)phenyl]methyl]-4-ethylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrF3N2/c1-2-19-3-5-20(6-4-19)10-11-7-12(14(16,17)18)9-13(15)8-11/h7-9H,2-6,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNXCZLSWRFAHQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC2=CC(=CC(=C2)Br)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrF3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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